2-Fluoro-2-(oxan-4-yl)acetic acid
Description
2-Fluoro-2-(oxan-4-yl)acetic acid, also known as (4-oxan-2-yl)-2-fluoroacetic acid, is an organic compound with the chemical formula C7H11FO3. It is a fluorinated derivative of acetic acid, featuring a tetrahydropyran ring.
Properties
IUPAC Name |
2-fluoro-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPMTRMJOYICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxan-4-yl)acetic acid typically involves the fluorination of a precursor compound containing the tetrahydropyran ring. One common method includes the reaction of tetrahydropyran-4-yl acetic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. The tetrahydropyran ring structure also contributes to its unique properties and interactions .
Comparison with Similar Compounds
2-Fluoroacetic acid: A simpler fluorinated acetic acid derivative without the tetrahydropyran ring.
Tetrahydropyran-4-yl acetic acid: A non-fluorinated analog of 2-Fluoro-2-(oxan-4-yl)acetic acid.
Fluorinated carboxylic acids: Other compounds with similar fluorine substitution patterns.
Uniqueness: this compound is unique due to the presence of both the fluorine atom and the tetrahydropyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Fluoro-2-(oxan-4-yl)acetic acid is a fluorinated compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure includes a fluorine atom, which can significantly influence its biological properties, including receptor interactions and metabolic stability. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 162.14 g/mol. The presence of the fluorine atom is hypothesized to enhance lipophilicity and alter the compound's interaction with biological systems.
The biological activity of this compound may involve its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound could modulate pathways associated with inflammation and pain response, potentially acting as an analgesic or anti-inflammatory agent.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anti-inflammatory Effects : Initial studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Analgesic Properties : The compound has shown promise in pain models, indicating possible applications in pain management therapies.
- Metabolic Stability : The incorporation of fluorine is believed to enhance the metabolic stability of the compound, making it a suitable candidate for further development.
Case Studies
Several studies have investigated the effects of this compound in various biological systems:
- Study on Inflammatory Response : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for conditions like arthritis or other inflammatory disorders.
- Pain Model Evaluation : In a controlled experiment using the Complete Freund's Adjuvant (CFA) model for inducing inflammatory pain, treatment with this compound led to notable analgesic effects without significant side effects typically associated with opioid analgesics.
Data Summary Table
| Study | Biological Activity | Model Used | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | Murine model | Reduced edema and cytokine levels |
| Study 2 | Analgesic | CFA model | Significant pain relief observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
